![molecular formula C15H18N4O5S3 B2740853 Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392318-62-6](/img/structure/B2740853.png)

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound used in scientific research. It has a molecular formula of C23H25N5O7S2 and an average mass of 547.604 Da .

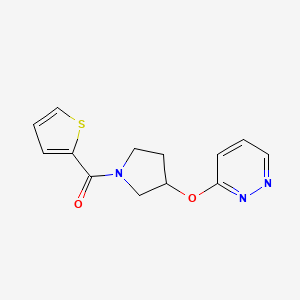

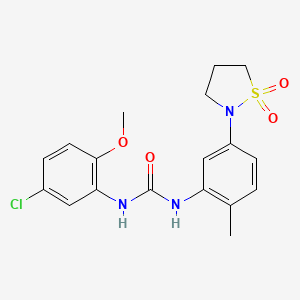

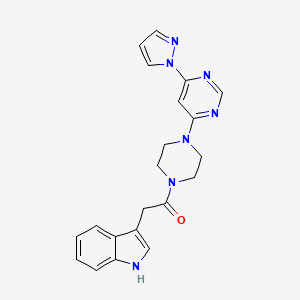

Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring attached to a benzoyl group and a sulfamoyl group . The exact structure can be found in the referenced resources .科学的研究の応用

Reaction Mechanisms and Synthesis

Reactions with Benzoyl Isocyanates : Research shows that benzoyl isocyanates react with compounds like ethyl (dimethylsulfuranilidene) acetate to form stable benzoylcarbamoyl-sulfonium ylides, which can be converted into oxazoles upon pyrolysis (Tsuge, Sakai, & Tashiro, 1973).

Synthesis of Analog Compounds : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors have been studied. One of the analogs showed similar potency and better solubility compared to the parent compound (Shukla et al., 2012).

Development of Fibrinogen Receptor Antagonists : A compound characterized by the presence of a trisubstituted beta-amino acid residue showed potential as a highly potent and orally active fibrinogen receptor antagonist (Hayashi et al., 1998).

Applications in Disease Treatment

Antimicrobial Agents : The synthesis of formazans from Mannich base derivatives of thiadiazole has been explored, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

Antifungal Activity : Derivatives of dimercapto-thiadiazole substituted with aroyl or ethoxycarbonyl groups have been synthesized and screened for antibacterial and antifungal activities. Some compounds showed significant activity against a range of pathogens (Jasiak et al., 2017).

Anti-Inflammatory and Anticancer Properties : Novel celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds showed potential as therapeutic agents (Küçükgüzel et al., 2013).

Molecular Studies and Structural Analysis

Molecular Forces Study : The structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established by X-ray crystallography, highlighting the importance of certain molecular forces and structural features (Fülöp, Kălmăn, Basak, Ghosh, & Mazumdar, 1987).

Antioxidant Activity : Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles have been synthesized, showing noticeable antioxidant activity. This research also highlights the regioselective alkylation and glycosylation of the thiadiazole scaffold (El Ashry et al., 2019).

作用機序

Target of Action

Similar compounds, such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2α (cpla2α) . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit cpla2α . Inhibition of this enzyme could potentially prevent the formation of eicosanoids, a group of compounds involved in the pathogenesis of inflammatory diseases .

Biochemical Pathways

The compound may affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects and are involved in the pathogenesis of inflammatory diseases .

Result of Action

If the compound does inhibit cpla2α, it could potentially reduce the production of eicosanoids, thereby alleviating the symptoms of inflammatory diseases .

特性

IUPAC Name |

ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S3/c1-4-24-12(20)9-25-15-18-17-14(26-15)16-13(21)10-5-7-11(8-6-10)27(22,23)19(2)3/h5-8H,4,9H2,1-3H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCFAVYGCZSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropyl-6-{[4-(4-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2740777.png)

![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2740783.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2740789.png)